molecular formula C22H27Cl2NPPt+ B13767717 butan-2-amine;dichloroplatinum;triphenylphosphanium

butan-2-amine;dichloroplatinum;triphenylphosphanium

Katalognummer: B13767717
Molekulargewicht: 602.4 g/mol
InChI-Schlüssel: SLWOGIIIPMRYKA-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butan-2-amine;dichloroplatinum;triphenylphosphanium is a complex compound that combines the properties of butan-2-amine, dichloroplatinum, and triphenylphosphanium. Each of these components contributes unique characteristics to the compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-amine;dichloroplatinum;triphenylphosphanium typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often using automated systems to control reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

Butan-2-amine;dichloroplatinum;triphenylphosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like p-chloranil, reducing agents, and various ligands for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to higher oxidation states of platinum, while substitution reactions can yield new complexes with different ligands .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other platinum-based complexes, such as cisplatin and carboplatin, as well as other amine and phosphine-containing compounds .

Uniqueness

Butan-2-amine;dichloroplatinum;triphenylphosphanium is unique due to its combination of butan-2-amine, dichloroplatinum, and triphenylphosphanium. This combination provides distinct properties, including high reactivity and specificity in various chemical and biological reactions .

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique combination of components allows it to participate in a wide range of reactions and processes, making it a valuable tool in chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel

C22H27Cl2NPPt+

Molekulargewicht

602.4 g/mol

IUPAC-Name

butan-2-amine;dichloroplatinum;triphenylphosphanium

InChI

InChI=1S/C18H15P.C4H11N.2ClH.Pt/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-4(2)5;;;/h1-15H;4H,3,5H2,1-2H3;2*1H;/q;;;;+2/p-1

InChI-Schlüssel

SLWOGIIIPMRYKA-UHFFFAOYSA-M

Kanonische SMILES

CCC(C)N.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.